molecular formula C9H8BrClO B13597280 1-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol

1-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol

Cat. No.: B13597280
M. Wt: 247.51 g/mol
InChI Key: DXHVYYGFIRYFEY-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol is an organic compound that belongs to the class of phenylpropenols It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a hydroxyl group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 1-(2-Bromo-4-chlorophenyl)prop-2-en-1-al or 1-(2-Bromo-4-chlorophenyl)prop-2-enoic acid.

    Reduction: Formation of 1-(2-Bromo-4-chlorophenyl)propan-1-ol or 1-(2-Bromo-4-chlorophenyl)propane.

    Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-6-chlorophenyl)prop-2-en-1-ol: Similar structure with the chlorine atom at a different position.

    2-Chloro-2-propen-1-ol: Lacks the bromine atom and has a different substitution pattern.

    2-Methyl-2-propen-1-ol: Contains a methyl group instead of the bromine and chlorine atoms.

Uniqueness

1-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8BrClO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h2-5,9,12H,1H2

InChI Key

DXHVYYGFIRYFEY-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

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